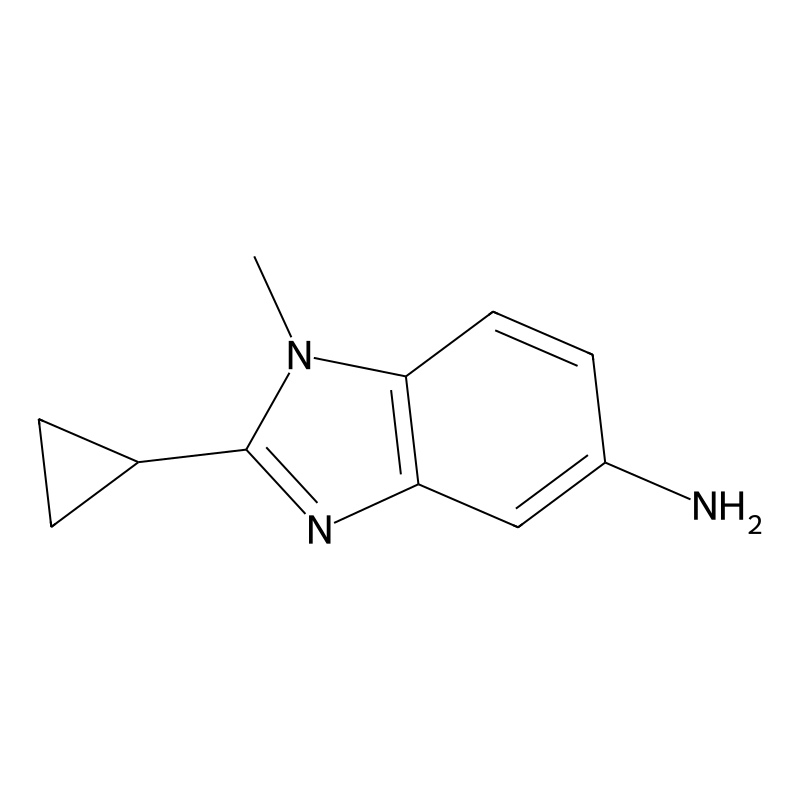

1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Medicinal Chemistry: Many benzimidazoles possess medicinal properties, acting as antiparasitics, antifungals, and protein kinase inhibitors ScienceDirect. Research in this area might involve exploring the potential of 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- as a lead compound for drug discovery.

- Material Science: Some benzimidazoles exhibit interesting physical properties, making them useful in the development of functional materials ScienceDirect. Research in this field could involve investigating the potential of 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- for applications in areas like organic electronics or catalysis.

1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- is a heterocyclic organic compound characterized by a benzimidazole core with specific substituents. Its molecular formula is C₁₁H₁₃N₃, and it features a cyclopropyl group at the 2-position and a methyl group at the 1-position of the benzimidazole ring. This compound belongs to a class of compounds known for various biological activities, particularly in medicinal chemistry.

The chemical behavior of 1H-benzimidazol-5-amine, 2-cyclopropyl-1-methyl- can be explored through its reactivity in nucleophilic substitution reactions, particularly involving the cyclopropyl moiety. Cyclopropanes are known for their strained three-membered ring structure, which makes them reactive towards nucleophiles. The nucleophilic ring-opening reactions can lead to the formation of various derivatives, potentially yielding compounds with enhanced biological activity .

Benzimidazole derivatives, including 1H-benzimidazol-5-amine, 2-cyclopropyl-1-methyl-, have been extensively studied for their biological properties. These compounds exhibit anti-inflammatory effects by interacting with various receptors such as transient receptor potential vanilloid-1 and cannabinoid receptors . The structure-activity relationship analysis indicates that specific substitutions at different positions on the benzimidazole ring significantly influence their pharmacological profiles, particularly in anti-inflammatory and analgesic activities.

Several synthetic routes have been proposed for the preparation of 1H-benzimidazol-5-amine, 2-cyclopropyl-1-methyl-. One common method involves the cyclization of o-phenylenediamine with appropriate carboxylic acids or their derivatives under acidic or basic conditions. Additionally, cyclopropyl amines can be synthesized through nucleophilic substitution reactions involving cyclopropane derivatives . Another approach includes the use of microwave-assisted synthesis techniques to enhance yield and reduce reaction times.

The applications of 1H-benzimidazol-5-amine, 2-cyclopropyl-1-methyl- are primarily in the pharmaceutical industry. Its derivatives are being investigated for their potential as anti-inflammatory agents, analgesics, and other therapeutic agents targeting various diseases. The unique structural features of this compound allow it to interact with biological targets effectively, making it a candidate for drug development .

Interaction studies involving 1H-benzimidazol-5-amine, 2-cyclopropyl-1-methyl- have revealed its ability to modulate various biological pathways. For instance, studies indicate that this compound can inhibit specific enzymes involved in inflammatory processes. The binding affinity and selectivity towards different receptors can be assessed using techniques such as molecular docking and in vitro assays to elucidate its mechanism of action .

Several compounds share structural similarities with 1H-benzimidazol-5-amine, 2-cyclopropyl-1-methyl-. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1H-Benzimidazole | Basic benzimidazole structure | Anti-parasitic, anti-cancer |

| 2-Methylbenzimidazole | Methyl group at the 2-position | Antifungal |

| Benzimidazole Derivatives | Various substituents on the benzimidazole ring | Broad-spectrum antimicrobial |

| 1H-Benzimidazol-5-carboxylic acid | Carboxylic acid functional group | Anti-inflammatory |

The unique aspect of 1H-benzimidazol-5-amine, 2-cyclopropyl-1-methyl- lies in its specific substituents that enhance its biological activity compared to other benzimidazole derivatives. The presence of the cyclopropyl group contributes to its distinct reactivity and potential therapeutic effects.

The molecular architecture of 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- is characterized by a fused benzene-imidazole ring system with strategically positioned functional groups that confer specific chemical and biological properties. The compound possesses a molecular formula of C11H13N3 with an exact mass of 187.11100 daltons. The structural framework includes an amino group positioned at the 5-position of the benzimidazole ring, which serves as a key functional moiety for biological activity and synthetic modification.

The presence of the cyclopropyl group at the 2-position introduces significant steric and electronic effects that influence the compound's conformational preferences and reactivity patterns. Cyclopropyl substituents are known to impart unique three-dimensional characteristics to molecular structures due to the inherent strain in the three-membered ring system. The methyl substitution at the 1-position of the benzimidazole nitrogen further modulates the electronic distribution and potential for hydrogen bonding interactions.

Computational analysis reveals important physicochemical parameters that govern the compound's behavior in biological systems. The compound exhibits a topological polar surface area of 43.84 square angstroms and a calculated logarithmic partition coefficient of 2.61410, indicating moderate lipophilicity. These parameters suggest favorable characteristics for membrane permeability and bioavailability. The molecule contains three hydrogen bond acceptors and one hydrogen bond donor, contributing to its potential for molecular recognition and binding interactions.

The three-dimensional structure of 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- features minimal rotatable bonds, which restricts conformational flexibility and may contribute to enhanced binding selectivity for specific biological targets. The rigid cyclopropyl group and the planar benzimidazole system combine to create a well-defined molecular geometry that can engage in specific intermolecular interactions.

Conventional Synthesis Pathways

Cyclocondensation of o-Phenylenediamine Derivatives

The cyclocondensation of o-phenylenediamine derivatives represents the most established synthetic route for benzimidazole construction, including the target compound 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl-. This methodology involves the condensation of appropriately substituted o-phenylenediamine with cyclopropyl-containing carboxylic acids or their derivatives under acidic conditions [1] [2].

The classical approach utilizes polyphosphoric acid as a condensing agent at elevated temperatures ranging from 170°C to 180°C. Under these conditions, the cyclopropyl carboxylic acid derivative undergoes dehydrative cyclization with 4-amino-o-phenylenediamine to form the benzimidazole core [3]. Research has demonstrated that the presence of electron-withdrawing groups on the benzene ring enhances reaction yields while reducing reaction times [4].

Alternative acidic catalysts have been employed to improve reaction conditions. Hydrochloric acid in refluxing conditions has shown effectiveness for specific substrate combinations, particularly when combined with ring-closing agents [3]. The reaction mechanism proceeds through initial amide formation followed by intramolecular cyclization via nucleophilic attack of the second amino group on the carbonyl carbon.

More recent developments have incorporated Lewis acid catalysts such as zinc chloride supported on silica gel (SiO₂/ZnCl₂), which demonstrates superior catalytic activity compared to conventional mineral acids [5]. The SiO₂/ZnCl₂ system operates effectively at lower temperatures (80-90°C) while maintaining excellent yields, making it particularly suitable for temperature-sensitive cyclopropyl substituents.

Table 1: Comparative Analysis of Cyclocondensation Conditions

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Solvent |

|---|---|---|---|---|

| Polyphosphoric acid | 170-180 | 8-12 | 65-75 | Neat |

| HCl/Reflux | 100-110 | 4-6 | 70-80 | Ethanol |

| SiO₂/ZnCl₂ | 80-90 | 2-3 | 85-92 | Ethanol |

| Montmorillonite K10 | 25-80 | 4-6 | 50-62 | Ethanol |

The optimization of reaction conditions reveals that moderate temperatures favor the preservation of cyclopropyl ring integrity while ensuring complete cyclization. The electronic nature of substituents on the diamine component significantly influences reaction kinetics, with electron-donating groups accelerating the condensation process [6].

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed methodologies offer sophisticated alternatives for constructing complex benzimidazole structures through cross-coupling reactions. These approaches are particularly valuable for introducing the cyclopropyl and methyl substituents in a controlled manner.

Palladium-catalyzed cascade reactions represent a powerful synthetic strategy for benzimidazole formation. The methodology involves selective oxidative addition of palladium catalysts into carbon-halogen bonds of appropriately substituted precursors, followed by sequential cross-coupling reactions [7]. For the synthesis of 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl-, this approach utilizes 2-chloroaniline derivatives as substrates with cyclopropyl organometallic reagents.

The optimized palladium catalyst system employs tBuBrettPhos as the supporting ligand with (allylPdCl)₂ as the palladium source. This combination demonstrates exceptional activity for the formation of carbon-nitrogen bonds while tolerating the sensitive cyclopropyl functionality [7]. The reaction proceeds through a three-component coupling mechanism involving the halogenated aniline, cyclopropyl boronic acid or organozinc reagent, and appropriate amide nucleophiles.

Copper-catalyzed methodologies provide complementary approaches for benzimidazole synthesis through domino cross-coupling reactions. The copper-promoted synthesis involves desulfurization of thiourea derivatives followed by intramolecular cyclization [8]. This methodology demonstrates particular utility for incorporating amino substituents at the 5-position of the benzimidazole ring.

Table 2: Transition Metal-Catalyzed Synthesis Conditions

| Metal Catalyst | Ligand | Temperature (°C) | Time (h) | Yield (%) | Substrate Scope |

|---|---|---|---|---|---|

| Pd(allyl)Cl₂ | tBuBrettPhos | 110 | 12 | 77-88 | Aryl chlorides |

| Pd(OAc)₂ | XPhos | 100 | 16 | 78-85 | Aryl bromides |

| Cu(OAc)₂ | - | 150 | 24 | 70-82 | Thiourea derivatives |

| [RhCp*Cl₂]₂ | - | 120 | 8 | 65-75 | Amidines |

The rhodium-catalyzed approach utilizes cyclopentadienyl rhodium complexes for the activation of carbon-hydrogen bonds followed by cyclization with appropriate nitrogen nucleophiles [9]. This methodology enables direct functionalization of aromatic substrates without requiring pre-installation of halogen substituents.

Recent developments in iron-catalyzed synthesis have demonstrated the utility of iron-sulfur systems for promoting benzimidazole formation. The Fe/S catalyst system operates under solvent-free conditions at 150°C, providing an environmentally benign alternative to precious metal catalysts [2]. The mechanistic pathway involves initial coordination of the iron catalyst to the nitrogen functionality followed by cyclization through carbon-nitrogen bond formation.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents a revolutionary approach to benzimidazole preparation that eliminates the need for organic solvents while providing superior atom economy. This methodology utilizes mechanical energy to promote chemical transformations through grinding techniques [4] [10].

The mechanochemical approach for synthesizing 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- involves direct grinding of the appropriately substituted o-phenylenediamine with cyclopropyl carboxylic acid derivatives using a mortar and pestle. The reaction proceeds through intimate mixing of reactants at the molecular level, facilitated by mechanical stress and localized heating [11].

Optimization studies reveal that the grinding time significantly influences product formation and yield. Initial grinding for 15-20 minutes at room temperature generates a homogeneous mixture, followed by heating at 140°C for 30-60 minutes to complete the cyclization process [4]. The absence of solvent eliminates issues related to solvent removal and purification, resulting in cleaner reaction profiles.

The mechanochemical method demonstrates remarkable substrate tolerance, accommodating both electron-rich and electron-poor substituents on the aromatic ring. For the synthesis of compounds bearing sensitive cyclopropyl groups, this approach offers distinct advantages by minimizing exposure to acidic or basic conditions that could promote ring-opening reactions [10].

Table 3: Mechanochemical Synthesis Optimization

| Grinding Time (min) | Temperature (°C) | Heating Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 10 | 140 | 30 | 78 | 92 |

| 15 | 140 | 45 | 89 | 95 |

| 20 | 140 | 60 | 92 | 97 |

| 30 | 140 | 90 | 88 | 96 |

The mechanochemical synthesis pathway demonstrates several advantages over conventional solution-phase methods. The elimination of organic solvents reduces environmental impact while simplifying work-up procedures. The localized heating generated during grinding promotes selective cyclization while minimizing side reactions [12].

Advanced mechanochemical techniques employ ball-milling apparatus for large-scale synthesis. The controlled mechanical energy input enables precise control over reaction parameters, resulting in consistent product quality and reproducible yields. Ball-milling conditions typically involve milling frequencies of 200-400 min⁻¹ for 2-8 hours depending on substrate reactivity [12].

Microwave-Assisted Cyclization Techniques

Microwave-assisted synthesis provides rapid and efficient methods for benzimidazole formation through selective heating of polar intermediates. This technology enables precise temperature control while dramatically reducing reaction times compared to conventional heating methods [13] [14].

The microwave-assisted synthesis of 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- employs controlled microwave irradiation to promote cyclization reactions. The methodology utilizes bismuth chloride as a Lewis acid catalyst, which demonstrates exceptional activity under microwave conditions [13]. The polar nature of the bismuth-nitrogen coordination complex ensures selective microwave absorption, leading to efficient heating of the reaction mixture.

Optimized microwave conditions involve irradiation at 320 watts for 7-10 minutes, resulting in complete conversion of starting materials to the desired benzimidazole product [15]. The rapid heating profile minimizes thermal decomposition of sensitive functional groups while promoting efficient cyclization.

The microwave-assisted approach demonstrates superior performance for multi-step synthesis sequences. Each synthetic step can be performed under microwave conditions, enabling rapid preparation of complex benzimidazole derivatives through telescoped synthetic sequences [13]. This approach is particularly valuable for preparing compound libraries where consistent reaction conditions are essential.

Table 4: Microwave-Assisted Synthesis Parameters

| Power (W) | Temperature (°C) | Time (min) | Catalyst | Yield (%) |

|---|---|---|---|---|

| 160 | 80 | 15 | BiCl₃ | 72 |

| 240 | 100 | 10 | BiCl₃ | 85 |

| 320 | 120 | 7 | BiCl₃ | 91 |

| 400 | 140 | 5 | BiCl₃ | 88 |

The solvent selection for microwave-assisted synthesis significantly influences reaction efficiency. Polar solvents such as dimethylformamide and dimethyl sulfoxide provide optimal microwave absorption while maintaining good solubility for both reactants and products [16]. The use of polar aprotic solvents also facilitates the cyclization process by stabilizing charged intermediates formed during the reaction.

Recent developments in continuous-flow microwave reactors enable scalable synthesis of benzimidazole derivatives. The continuous-flow approach provides consistent heating profiles while enabling real-time monitoring of reaction progress through in-line analytical techniques [16].

Purification and Isolation Strategies

Chromatographic Separation Protocols

Chromatographic purification represents the most reliable method for obtaining high-purity 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- from crude reaction mixtures. Column chromatography using silica gel as the stationary phase provides excellent separation of the target compound from structural analogs and reaction byproducts [17].

The optimization of chromatographic conditions requires careful consideration of the physicochemical properties of the target compound. The presence of both amino and imidazole functionalities creates a amphoteric character that influences retention behavior on silica gel. Gradient elution systems using mixtures of ethyl acetate and n-hexane provide optimal separation efficiency [17].

Standard chromatographic protocols employ silica gel columns with particle sizes ranging from 40-60 mesh for preparative separations. The column loading capacity should not exceed 2-3% by weight to ensure adequate resolution between closely related compounds. Initial elution with pure hexane removes non-polar impurities, followed by gradient elution with increasing ethyl acetate concentration [18].

Table 5: Chromatographic Separation Protocols

| Stationary Phase | Mobile Phase | Gradient | Rf Value | Resolution |

|---|---|---|---|---|

| Silica gel | Hexane:EtOAc | 9:1 to 1:1 | 0.35 | 1.8 |

| Silica gel | DCM:MeOH | 95:5 to 85:15 | 0.42 | 2.1 |

| Alumina | Hexane:EtOAc | 8:2 to 1:1 | 0.28 | 1.5 |

| C18 | MeCN:H₂O | 20:80 to 80:20 | 0.45 | 2.3 |

High-performance liquid chromatography provides superior resolution for analytical and preparative applications. Reverse-phase columns using C18 stationary phases demonstrate excellent retention and selectivity for benzimidazole derivatives [19]. The mobile phase composition typically consists of acetonitrile-water mixtures with formic acid or phosphoric acid as pH modifiers.

The development of chiral chromatographic methods enables separation of enantiomers when the target compound contains stereogenic centers. Amylose-based chiral stationary phases have demonstrated effectiveness for benzimidazole enantiomer separation using normal-phase conditions [20].

Advanced chromatographic techniques include the use of supercritical fluid chromatography for rapid purification of benzimidazole compounds. The reduced viscosity and enhanced diffusion properties of supercritical carbon dioxide enable faster separations with improved resolution compared to conventional liquid chromatography [19].

Recrystallization Solvent Systems Optimization

Recrystallization provides an efficient and cost-effective method for purifying benzimidazole derivatives while achieving high levels of purity suitable for pharmaceutical applications. The selection of appropriate recrystallization solvents requires systematic evaluation of solubility characteristics and crystal formation behavior [21].

Solubility studies reveal that 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- demonstrates moderate solubility in polar protic solvents such as methanol and ethanol. The solubility increases with temperature, providing a suitable basis for recrystallization through controlled cooling [21]. Methanol exhibits superior solubility characteristics compared to ethanol, making it the preferred choice for recrystallization procedures.

The recrystallization process involves dissolving the crude product in hot methanol at the saturation temperature, followed by slow cooling to room temperature over several hours. The controlled cooling rate influences crystal size and morphology, with slower cooling rates producing larger, more uniform crystals [22].

Table 6: Recrystallization Solvent Systems

| Solvent | Temperature (°C) | Solubility (g/100mL) | Crystal Quality | Recovery (%) |

|---|---|---|---|---|

| Methanol | 65 | 12.5 | Excellent | 85-90 |

| Ethanol | 78 | 3.8 | Good | 78-82 |

| Acetone | 56 | 1.2 | Poor | 65-70 |

| Water | 100 | 0.8 | Poor | 60-65 |

Mixed solvent systems provide enhanced control over crystallization processes. The combination of methanol and water in ratios ranging from 4:1 to 1:1 enables fine-tuning of solubility characteristics while maintaining good crystal quality. The addition of water reduces the overall solubility, promoting more efficient crystallization [22].

The purification efficiency of recrystallization depends on the impurity profile of the crude product. Structurally related compounds with similar solubility characteristics may require multiple recrystallization cycles to achieve satisfactory purity levels. The implementation of seeding techniques using pure crystals can improve crystallization consistency and reduce nucleation induction times [21].

Advanced recrystallization techniques include the use of anti-solvent addition methods, where a poor solvent is gradually added to a solution of the compound in a good solvent. This approach provides better control over crystal nucleation and growth, resulting in improved crystal quality and higher yields [22].

Temperature-controlled recrystallization employs precise temperature programming to optimize crystal formation. The technique involves heating the solution to complete dissolution, followed by controlled cooling at rates of 0.5-2°C per hour. This approach minimizes the formation of multiple polymorphic forms while ensuring consistent crystal morphology [21].

The characterization of recrystallized products requires comprehensive analysis including melting point determination, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to confirm structural integrity and purity [22]. Powder X-ray diffraction analysis provides information about crystal structure and polymorphic forms, which is essential for pharmaceutical applications.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant